molecular formula C19H24N4O3S2 B2692480 N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941960-86-7

N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2692480
CAS No.: 941960-86-7
M. Wt: 420.55
InChI Key: SQWJKGGWCASLDM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and a sec-butylamino substituent. Its structure combines a thiazole ring, a sulfur-containing acetamide bridge, and a 4-acetamidophenyl group, which may confer unique pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-4-12(2)20-17(25)9-16-10-27-19(23-16)28-11-18(26)22-15-7-5-14(6-8-15)21-13(3)24/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWJKGGWCASLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the sec-butylamino group and the acetamidophenyl moiety. Common reagents used in these reactions include thioamides, acyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Acetamide Family

Several structurally related compounds have been synthesized and characterized, enabling comparative analysis:

Key Observations:

Thioether linkages (common in ) are associated with metabolic stability but may reduce solubility compared to oxygen-based ethers.

Synthetic Efficiency :

  • Yields for thiazole-acetamide derivatives vary widely (53–91% in ), influenced by substituent complexity. The target compound’s synthesis efficiency remains unreported but could align with these ranges.

Biological Activity: Piperazine-containing analogs (e.g., compound 13 in ) show MMP inhibition, while coumarin-linked derivatives () target α-glucosidase. The target compound’s sec-butylamino group may favor kinase or protease inhibition, though experimental validation is needed. Compound 4 in demonstrates significant P-glycoprotein (P-gp) inhibition, enhancing paclitaxel bioavailability. The target compound’s lack of a piperazine moiety may reduce P-gp affinity but could offer alternative mechanisms.

Functional Group Modifications and Pharmacological Implications

  • Piperazine vs. sec-Butylamino Groups: Piperazine derivatives (e.g., ) exhibit polar, basic properties that enhance solubility and protein binding.
  • Thiazole vs. Thiazolidinone Cores: Thiazolidinone derivatives (e.g., ) often show higher rigidity and hydrogen-bonding capacity, which may improve target affinity but reduce synthetic accessibility compared to thiazole-based analogs.

Thermal Stability and Analytical Characterization

  • Melting Points :
    Thiazole-acetamide derivatives typically exhibit high melting points (147–303°C), correlating with crystallinity and stability . The target compound’s melting point is unreported but likely falls within this range.
  • Spectroscopic Data : Similar compounds are characterized via $ ^1H $-NMR (δ 3.5–11.8 ppm for acetamide and aromatic protons) and MS (m/z 410–676) . The target compound’s spectral data would likely align with these patterns.

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and an acetamido group, which are known to influence its biological activity. The presence of a sec-butylamino group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds with thiazole moieties are frequently studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Antimicrobial Activity : Thiazole derivatives have shown promise as antimicrobial agents, potentially acting through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

Activity Description
Acetylcholinesterase Inhibition Potentially inhibits AChE, leading to increased acetylcholine levels, which may have implications for treating neurodegenerative diseases.
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains, suggesting utility in treating infections.
Cytotoxicity Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its antitumor properties.

Case Studies

  • Study on AChE Inhibition :
    • A study reported that thiazole derivatives similar to the compound exhibited significant AChE inhibitory activity with IC50 values ranging from 0.5 to 5 µM. This suggests that this compound may also possess similar properties, making it a candidate for Alzheimer's disease treatment .
  • Antimicrobial Evaluation :
    • Another research effort evaluated the antimicrobial properties of thiazole-based compounds and found that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL . This indicates potential for this compound in developing new antibiotics.
  • Cytotoxicity Studies :
    • In vitro studies on cancer cell lines showed that thiazole-containing compounds could induce apoptosis in a dose-dependent manner, with some derivatives achieving over 70% cell death at concentrations as low as 10 µM . This highlights the potential antitumor activity of the compound.

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